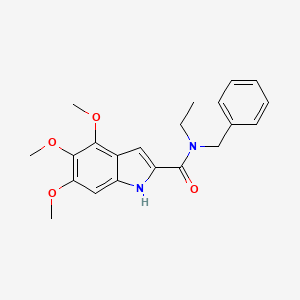
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of benzyl, ethyl, and trimethoxy groups attached to an indole core, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process begins with the reaction of phenylhydrazine with a ketone to form a hydrazone intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the indole core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines, ketones, and alkyl halides, facilitates the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonyl groups, onto the indole ring .
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The presence of benzyl, ethyl, and trimethoxy groups can further influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylate
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring. The combination of benzyl, ethyl, and trimethoxy groups imparts distinct chemical and biological properties, differentiating it from other indole derivatives.
Eigenschaften
CAS-Nummer |
902313-61-5 |
|---|---|
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-5-23(13-14-9-7-6-8-10-14)21(24)17-11-15-16(22-17)12-18(25-2)20(27-4)19(15)26-3/h6-12,22H,5,13H2,1-4H3 |
InChI-Schlüssel |
UZCNEZUSTJGEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
Löslichkeit |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















